molecular formula C9H15BrO B13026531 (4-Bromobicyclo[2.2.2]octan-1-yl)methanol

(4-Bromobicyclo[2.2.2]octan-1-yl)methanol

Cat. No.: B13026531
M. Wt: 219.12 g/mol
InChI Key: QPBVQXYEMOAUOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromobicyclo[2.2.2]octan-1-yl)methanol is a high-value chemical building block with the CAS Registry Number 94994-18-0 . This compound, with a molecular formula of C 9 H 15 BrO and a molecular weight of 219.12 g/mol, features a bromine substituent on the rigid bicyclo[2.2.2]octane scaffold and a hydroxymethyl functional group, making it a versatile intermediate for synthetic chemistry . The saturated, three-dimensional cage-like structure of the bicyclo[2.2.2]octane system is of significant interest in medicinal chemistry for its potential to improve the physicochemical properties of drug candidates. The bromine atom serves as a reactive handle for further synthetic elaboration, enabling cross-coupling reactions such as Suzuki or Negishi couplings, while the primary alcohol can be oxidized or functionalized. Researchers may utilize this compound in the synthesis of more complex molecular architectures, including novel ligands, materials, and pharmacophores. The compound requires storage in an inert atmosphere at room temperature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H15BrO

Molecular Weight

219.12 g/mol

IUPAC Name

(4-bromo-1-bicyclo[2.2.2]octanyl)methanol

InChI

InChI=1S/C9H15BrO/c10-9-4-1-8(7-11,2-5-9)3-6-9/h11H,1-7H2

InChI Key

QPBVQXYEMOAUOQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CC2)CO)Br

Origin of Product

United States

Preparation Methods

Bromination of Bicyclo[2.2.2]octan-1-ylmethanol or Derivatives

One common approach involves bromination of bicyclo[2.2.2]octan-1-ylmethanol or its derivatives under controlled conditions.

  • Solvent and Conditions: Dichloromethane is frequently used as a solvent to facilitate bromination while minimizing side reactions.
  • Reagents: Hydrobromic acid (HBr) in aqueous form combined with acetic anhydride is applied to introduce the bromine atom at the 4-position.
  • Reaction Time and Temperature: The reaction typically requires prolonged heating (e.g., 72 hours) to achieve adequate conversion.

This method often proceeds via electrophilic substitution at the 4-position, followed by work-up to isolate the brominated alcohol.

Multi-Step Synthesis from 4-Methoxybicyclo[2.2.2]octane-1-carboxylic Acid

An alternative synthetic route involves multi-step transformations starting from 4-methoxybicyclo[2.2.2]octane-1-carboxylic acid:

  • Step 1: Treatment with aqueous hydrobromic acid and acetic anhydride under heating to substitute the methoxy group with bromine.
  • Step 2: Reduction of the carboxylic acid or its derivatives to the corresponding alcohol using borane reagents such as borane-tetrahydrofuran complex $$(BH_3 \cdot THF)$$.
  • Yields: Reported yields for the bromination step vary from 48% to 66%, depending on conditions and purity of starting materials.

Hydroformylation and Oxidation Routes (Patent-Based)

Advanced synthetic protocols described in patent literature involve:

  • Starting Material: 1,4-Dimethylene cyclohexane or related bicyclic precursors.
  • Key Steps:
    • Hydroformylation using carbon monoxide and hydrogen in the presence of cobalt or ruthenium catalysts at elevated temperature (90–250 °C) and pressure (5–300 bar) to introduce aldehyde functionality.
    • Subsequent oxidation or bromination steps to install the bromine atom and convert aldehydes to alcohols.
  • Catalysts and Conditions: Transition metal catalysts (Co, Ru) and strong acids are employed to facilitate selective functionalization.
  • Advantages: This approach allows for the selective functionalization of bicyclic frameworks to yield brominated alcohols with high regioselectivity.

Reduction of Bromo-Substituted Ketones or Aldehydes

Literature reports the preparation of (4-bromobicyclo[2.2.2]octan-1-yl)methanol by reduction of corresponding brominated ketones or aldehydes:

  • Reagents: Sodium borohydride (NaBH4) or borane complexes are used to reduce ketones/aldehydes to the alcohol.
  • Solvent: Ethanol or tetrahydrofuran (THF) are common solvents.
  • Yields: Reduction of 2-bromobenzocyclobutenone analogues yielded the corresponding alcohols in up to 81% yield, suggesting similar methods may be adapted for bicyclo[2.2.2]octane systems.

Summary Table of Preparation Routes

Method Starting Material Key Reagents/Conditions Yield Range Notes
Bromination in DCM Bicyclo[2.2.2]octan-1-ylmethanol Aqueous HBr, Acetic Anhydride, Heating (72 h) 48–66% Simple electrophilic bromination
Multi-step from 4-methoxy acid 4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid Aqueous HBr, Acetic Anhydride, BH3·THF reduction 48–66% (bromination step) Requires reduction step to alcohol
Hydroformylation + oxidation 1,4-Dimethylene cyclohexane CO/H2, Co or Ru catalyst, Acid, 90–250 °C, 5–300 bar Variable Patent method, regioselective
Reduction of bromoketones Brominated ketone or aldehyde NaBH4 or BH3, Ethanol or THF Up to 81% Efficient for converting carbonyl to alcohol

Research Findings and Considerations

  • The bicyclic structure imposes steric hindrance, influencing reaction rates and regioselectivity during bromination and reduction steps.
  • The bromine substituent is reactive towards nucleophilic substitution, allowing further functionalization after preparation.
  • Multi-step syntheses require careful control of reaction conditions to optimize yield and minimize side reactions such as elimination or rearrangement.
  • Hydroformylation-based approaches provide a versatile platform for preparing various functionalized bicyclo[2.2.2]octane derivatives, including brominated alcohols.
  • Reduction of brominated carbonyl intermediates is a reliable method to obtain the target alcohol with good stereochemical control.

Chemical Reactions Analysis

Types of Reactions

(4-Bromobicyclo[2.2.2]octan-1-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Applications in Medicinal Chemistry

  • Drug Development :
    • The compound has been investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive molecules. For instance, studies have explored its analogs in the context of anti-cancer therapies, leveraging the bicyclic framework to enhance biological activity .
  • Synthesis of Bioactive Compounds :
    • (4-Bromobicyclo[2.2.2]octan-1-yl)methanol serves as a building block in the synthesis of various pharmaceuticals. Its bromine atom can facilitate nucleophilic substitution reactions, allowing for the introduction of diverse functional groups .

Case Study 1: Stereoselective Synthesis

A study highlighted the use of this compound in a stereoselective synthesis route for producing analogs of podophyllotoxin, a compound with significant anti-cancer properties. The synthesis involved the use of organometallic reagents and demonstrated high yields of desired stereoisomers .

Case Study 2: Organic Synthesis Applications

Another research focused on the application of this compound in the preparation of complex organic molecules through radical cyclization techniques. This method showcased the compound's versatility and efficiency in forming carbon-carbon bonds under mild conditions .

Mechanism of Action

The mechanism of action of (4-Bromobicyclo[2.2.2]octan-1-yl)methanol depends on its specific application. In chemical reactions, it acts as a reactive intermediate due to the presence of the bromine atom and hydroxyl group. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs that share the bicyclo[2.2.2]octane core but differ in substituents or functional groups. Key differences in reactivity, physical properties, and applications are highlighted.

Substituted Bicyclo[2.2.2]octane Derivatives

Compound Name Substituents CAS Number Key Properties
(4-Bromobicyclo[2.2.2]octan-1-yl)methanol 4-Br, 1-CH2OH Not explicitly listed High rigidity; bromine enables Suzuki couplings; hydroxymethyl aids solubility.
4-Bromobicyclo[2.2.2]octan-1-ol 4-Br, 1-OH 72948-88-0 Lacks hydroxymethyl; reduced functionalization potential .
{4-Fluorobicyclo[2.2.2]octan-1-yl}methanol 4-F, 1-CH2OH 94994-16-8 Fluorine’s electronegativity alters electronic properties; weaker leaving group .
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol 4-NH2, 1-CH2OH 105176-66-7 Amino group enables amide formation; basicity impacts solubility .
Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate 4-Br, 1-COOMe 14670-95-2 Ester group increases lipophilicity; useful in prodrug design .

Key Observations

  • Electron-Withdrawing vs. Electron-Donating Groups: Bromine (4-Br) enhances electrophilicity at the 4-position compared to fluorine (4-F) or amino (4-NH2) groups. This difference influences reactivity in nucleophilic substitutions or cross-coupling reactions .
  • Functional Group Versatility: The hydroxymethyl group in this compound provides a distinct advantage over the hydroxyl group in 4-bromobicyclo[2.2.2]octan-1-ol (CAS 72948-88-0), as it allows for etherification or esterification without destabilizing the bicyclic core .
  • Solubility and Lipophilicity : The methyl ester derivative (CAS 14670-95-2) exhibits higher lipophilicity than the hydroxymethyl analogs, making it more suitable for membrane permeability in drug discovery .

Biological Activity

(4-Bromobicyclo[2.2.2]octan-1-yl)methanol is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C10H15BrO
  • Molecular Weight : 229.14 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The bromine atom enhances its reactivity, potentially affecting binding affinity and selectivity toward specific targets.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.
  • Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, which could be useful in drug development for diseases where enzyme activity is dysregulated.
  • Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL.

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1250

Study 2: Enzyme Inhibition

In another study, the compound was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. Results indicated an IC50 value of 30 µM, suggesting moderate inhibition.

CompoundIC50 (µM)
This compound30
Standard AChE Inhibitor10

Q & A

Basic: What synthetic routes are reported for (4-bromobicyclo[2.2.2]octan-1-yl)methanol, and how can reaction conditions be optimized?

Answer:
The synthesis of bicyclo[2.2.2]octane derivatives often involves bromination or functionalization of preformed bicyclic frameworks. For example, methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate (CAS: 15448-84-7) is synthesized via bromination of the parent bicyclo[2.2.2]octane structure under controlled conditions, followed by ester hydrolysis or reduction to yield the methanol derivative . Key optimization parameters include:

  • Temperature control : Bromination reactions typically require low temperatures (−78°C to 0°C) to minimize side reactions like ring-opening.
  • Catalyst selection : Lewis acids (e.g., AlCl₃) may enhance regioselectivity in electrophilic substitutions.
  • Purification : Column chromatography with polar/non-polar solvent mixtures is critical due to the compound’s structural rigidity and potential stereoisomerism.

Basic: How can this compound be characterized using crystallographic and spectroscopic methods?

Answer:

  • X-ray crystallography : The SHELX suite (e.g., SHELXL for refinement) is widely used for resolving bicyclo[2.2.2]octane derivatives. Rigid bicyclic structures often yield high-quality crystals suitable for determining bromine positioning and stereochemistry .
  • NMR spectroscopy : ¹H and ¹³C NMR can distinguish equatorial vs. axial substituents. For example, the methanol proton appears as a singlet (~1.5–2.5 ppm) due to restricted rotation .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₉H₁₃BrO: theoretical ~224.03 g/mol) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced: How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Answer:
Discrepancies between DFT-calculated reaction pathways (e.g., bromine substitution kinetics) and experimental results (e.g., unexpected byproducts) may arise from:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) can stabilize transition states not accounted for in gas-phase calculations. Experimental validation in multiple solvents is recommended .
  • Steric hindrance : The bicyclo[2.2.2]octane framework imposes steric constraints that computational models may underestimate. MD simulations with explicit solvent molecules can improve accuracy .
  • Cross-validation : Use complementary techniques like kinetic isotope effects (KIE) or in-situ IR spectroscopy to probe reaction mechanisms .

Advanced: What strategies are effective for studying the compound’s potential as a building block in medicinal chemistry?

Answer:

  • Functionalization : The bromine atom allows cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. The methanol group can be oxidized to a ketone or esterified for prodrug design .
  • Biological assays : Screen for activity against neurological targets (e.g., ion channels), leveraging the bicyclo[2.2.2]octane’s similarity to adamantane derivatives in drug design .
  • Metabolic stability : Use radiolabeled (¹⁴C) analogs to track in-vivo pharmacokinetics, focusing on cytochrome P450 interactions .

Basic: What safety protocols are recommended for handling this compound based on structurally related compounds?

Answer:
While direct toxicity data are limited, analogs like (4-aminobicyclo[2.2.2]octan-1-yl)methanol (CAS: 105176-66-7) require:

  • Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods for synthesis/purification steps to mitigate inhalation risks (H335) .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and avoid aqueous drainage due to potential halogenated byproducts .

Advanced: How can researchers address discrepancies in melting point or solubility data across literature sources?

Answer:
Variations in physical properties often stem from:

  • Polymorphism : Recrystallize the compound from different solvents (e.g., methanol vs. ethyl acetate) and analyze via DSC to detect polymorphic forms .
  • Purity assessment : Combine HPLC (>95% purity) with elemental analysis to rule out impurities affecting solubility/melting behavior .
  • Environmental factors : Document humidity/temperature during measurements, as hygroscopicity may alter observed solubility .

Advanced: What role does the bicyclo[2.2.2]octane scaffold play in stabilizing transition states during reactions?

Answer:
The rigid bicyclic structure:

  • Enhances stereochemical control : Restricts conformational freedom, favoring axial/equatorial attack in nucleophilic substitutions .
  • Modulates electronic effects : The electron-withdrawing bromine atom polarizes adjacent C-H bonds, accelerating elimination or oxidation reactions .
  • Supports catalysis : The scaffold’s stability under acidic/basic conditions makes it suitable for reusable organocatalysts .

Basic: What solvent systems are optimal for chromatographic purification of this compound?

Answer:

  • Normal-phase silica gel : Use hexane/ethyl acetate (3:1 to 1:1 v/v) gradients to separate brominated derivatives from non-polar impurities .
  • Reverse-phase C18 : For HPLC, acetonitrile/water (60:40) with 0.1% TFA improves peak symmetry and resolution .

Advanced: How can isotopic labeling (e.g., ²H, ¹³C) aid in mechanistic studies of this compound?

Answer:

  • Kinetic isotope effects (KIE) : Deuterating the methanol group (C-O-²H) reveals hydrogen-bonding roles in reaction transition states .
  • Metabolic tracing : ¹³C-labeled analogs track metabolic pathways via NMR or mass spectrometry .

Advanced: What computational tools predict the compound’s behavior under extreme conditions (e.g., high pressure/temperature)?

Answer:

  • Molecular dynamics (MD) : Simulate stability in supercritical CO₂ or ionic liquids to guide green chemistry applications .
  • DFT-based QSPR models : Correlate Hammett σ values with reaction rates for predictive scaling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.